molecular formula C18H21F2N3O B6594776 Inpyrfluxam CAS No. 1352994-67-2

Inpyrfluxam

Cat. No.: B6594776
CAS No.: 1352994-67-2
M. Wt: 333.4 g/mol
InChI Key: YTCIYOXHHQLDEI-SNVBAGLBSA-N
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Description

Inpyrfluxam is a novel fungicide belonging to the class of succinate dehydrogenase inhibitors (SDHIs). It was developed by Sumitomo Chemical Co., Ltd. and is known for its robust activity against a broad spectrum of phytopathogenic fungi. The compound is particularly effective against diseases such as Asian soybean rust, apple scab, and various other crop diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of inpyrfluxam involves a modified Skraup cyclization of aniline and acetone under lanthanide catalysis. The resulting trimethylated 1,2-dihydroquinoline is then acetylated and hydrogenated to deliver the tetrahydroquinoline derivative. This intermediate undergoes rearrangement under acidic conditions to form 1,1,3-trimethylindan-4-amine. After chiral resolution of this racemic indane derivative into its ®-enantiomer, it is transformed by amidation with the acid chloride of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid to produce this compound .

Industrial Production Methods

This compound is produced on an industrial scale using the aforementioned synthetic route. The process involves multiple steps, including cyclization, acetylation, hydrogenation, rearrangement, chiral resolution, and amidation. Each step is optimized for yield and purity to ensure the production of high-quality this compound suitable for agricultural use .

Chemical Reactions Analysis

Types of Reactions

Inpyrfluxam undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .

Scientific Research Applications

Inpyrfluxam has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying succinate dehydrogenase inhibitors and their interactions with various enzymes.

    Biology: Investigated for its effects on fungal pathogens and its potential use in controlling plant diseases.

    Medicine: Explored for its potential antifungal properties and its mechanism of action at the molecular level.

    Industry: Widely used in agriculture as a fungicide to protect crops from various fungal diseases

Mechanism of Action

Inpyrfluxam exerts its effects by inhibiting succinate dehydrogenase, a key enzyme in the mitochondrial respiratory chain. This inhibition disrupts the electron transport chain, leading to a reduction in ATP production and ultimately causing the death of the fungal cells. The molecular targets include the succinate dehydrogenase complex, and the pathways involved are primarily related to mitochondrial respiration .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Inpyrfluxam

This compound is unique due to its high efficacy against a broad range of fungal diseases and its robust activity in various environmental conditions. It also has a favorable safety profile for human health and the environment, making it a valuable addition to the arsenal of agricultural fungicides .

Properties

IUPAC Name

3-(difluoromethyl)-1-methyl-N-[(3R)-1,1,3-trimethyl-2,3-dihydroinden-4-yl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F2N3O/c1-10-8-18(2,3)12-6-5-7-13(14(10)12)21-17(24)11-9-23(4)22-15(11)16(19)20/h5-7,9-10,16H,8H2,1-4H3,(H,21,24)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCIYOXHHQLDEI-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C1C(=CC=C2)NC(=O)C3=CN(N=C3C(F)F)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(C2=C1C(=CC=C2)NC(=O)C3=CN(N=C3C(F)F)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10894937
Record name Inpyrfluxam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10894937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352994-67-2
Record name Inpyrfluxam [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1352994672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Inpyrfluxam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10894937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(difluoromethyl)-1-methyl-N-[(3R)-1,1,3-trimethyl-2,3-dihydroinden-4-yl]pyrazole-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name INPYRFLUXAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YP4CC6D7C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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